(2-(2,6-Dichlorophenyl)cyclopropyl)methanamine
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Overview
Description
(2-(2,6-Dichlorophenyl)cyclopropyl)methanamine is a chemical compound with the molecular formula C10H11Cl2N and a molecular weight of 216.11 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to a methanamine moiety, which is further substituted with two chlorine atoms at the 2 and 6 positions of the phenyl ring . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2,6-Dichlorophenyl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor followed by amination. One common method includes the reaction of 2,6-dichlorobenzyl chloride with cyclopropylamine under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(2-(2,6-Dichlorophenyl)cyclopropyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
(2-(2,6-Dichlorophenyl)cyclopropyl)methanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-(2,6-Dichlorophenyl)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2,6-Dichlorophenyl)methanamine: This compound is similar in structure but lacks the cyclopropyl group, which can affect its reactivity and biological activity.
®-cyclopropyl(2,6-dichlorophenyl)methanamine: This enantiomer has a similar structure but different stereochemistry, which can influence its interactions with chiral environments.
Uniqueness
(2-(2,6-Dichlorophenyl)cyclopropyl)methanamine is unique due to the presence of both the cyclopropyl group and the dichlorophenyl moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C10H11Cl2N |
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Molecular Weight |
216.10 g/mol |
IUPAC Name |
[2-(2,6-dichlorophenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C10H11Cl2N/c11-8-2-1-3-9(12)10(8)7-4-6(7)5-13/h1-3,6-7H,4-5,13H2 |
InChI Key |
USMZFROIDGGGNG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C2=C(C=CC=C2Cl)Cl)CN |
Origin of Product |
United States |
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